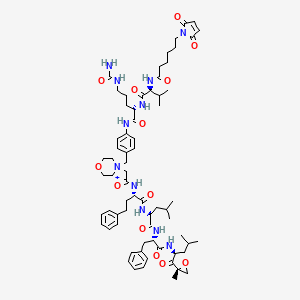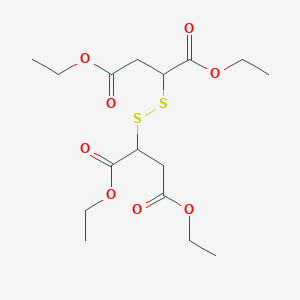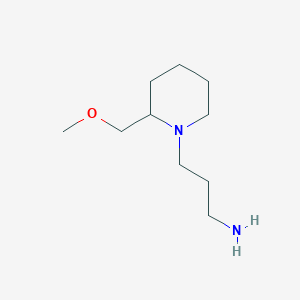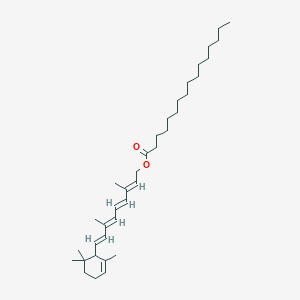
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as vitamin A. This compound is characterized by its unique molecular structure, which includes a retinol backbone with a hexadecanoate ester group attached. The molecular formula for this compound is C36H60O2, and it has a molecular weight of 524.86 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various retinoid derivatives.
Biology: This compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating skin disorders and other medical conditions.
Mécanisme D'action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in regulating gene expression. This interaction leads to changes in cellular processes such as differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinol: The parent compound of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, known for its role in vision and skin health.
Retinoic Acid: An oxidized form of retinol, widely used in dermatology for its anti-aging and acne-treating properties.
Retinyl Palmitate: Another ester of retinol, commonly used in skincare products for its stability and efficacy.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C36H60O2 |
|---|---|
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-24,26-28,34H,7-19,21,25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
Clé InChI |
NKWCGLVWHWLZLP-FFHKNEKCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1C(=CCCC1(C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1C(=CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

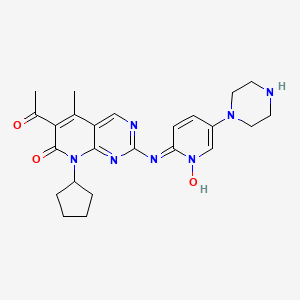
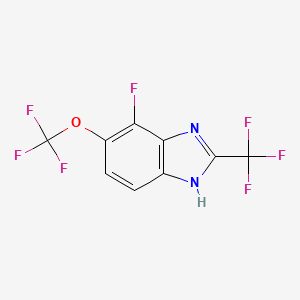
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

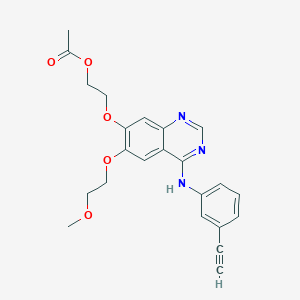
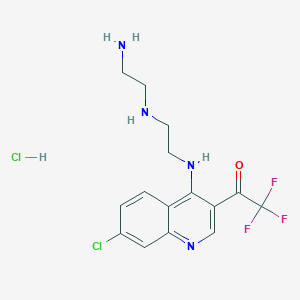
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
